molecular formula C10H12N2 B1313730 (1H-Indol-2-ylmethyl)methylamine CAS No. 90888-62-3

(1H-Indol-2-ylmethyl)methylamine

Cat. No.: B1313730
CAS No.: 90888-62-3
M. Wt: 160.22 g/mol
InChI Key: RDIZNKNSMGEKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1H-Indol-2-ylmethyl)methylamine” is a heterocyclic compound . It is a solid substance with the empirical formula C10H12N2 and a molecular weight of 160.22 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string CNCc1cc2ccccc2[nH]1 . The InChI key is RDIZNKNSMGEKKE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has an empirical formula of C10H12N2 and a molecular weight of 160.22 .

Scientific Research Applications

Hepatic Protection and Chronic Liver Diseases

Indoles, including indole-3-carbinol (I3C) and its derivatives, exhibit pleiotropic protective effects on chronic liver injuries. These compounds regulate transcriptional factors, relieve oxidative stress, modulate enzymes relevant to hepatitis viral replication and metabolism, and function as immunomodulatory agents. Their anti-fibrosis, anti-tumor, anti-oxidant, and anti-inflammatory effects on hepatic protection have been well documented (Wang et al., 2016).

Neuroprotective and Immunomodulatory Roles

The sigma-1 receptor-mediated role of dimethyltryptamine (DMT), a derivative of indole, has been investigated for its tissue protective, regenerative, and immune-enhancing properties. The engagement of DMT with sigma-1 receptors suggests a universal role in cellular protective mechanisms, which extends beyond its psychotropic effects, indicating potential for medical therapy development (Frecska et al., 2013).

Anticancer Applications

Indoleamine-2,3-dioxygenase (IDO) expression in various cancers has been associated with decreased immune cell infiltration and increased regulatory T lymphocytes in tumor environments. IDO's role in tryptophan catabolism suggests a mechanism for tumors to escape immunologically mediated rejection, making IDO inhibition a promising approach for cancer immunotherapy (Godin-Ethier et al., 2011).

Methionine Dependency in Cancer

The phenomenon of methionine dependency in cancer suggests that restriction of methionine can be an important strategy in cancer growth control. Methionine-dependent cancers, due to defects in the methionine de novo and salvage pathways, may be selectively targeted by dietary methionine restriction or methioninase to inhibit cancer growth, providing a nutritional strategy potentially useful in clinical settings (Cavuoto & Fenech, 2012).

Serotonin Receptor Interactions

Geissoschizine methyl ether (GM), an indole alkaloid, binds to multiple serotonin receptor subtypes, exhibiting partial agonistic activity for 5-HT1A receptors and antagonistic activity for 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. This highlights the pharmacological importance of indole derivatives in regulating various serotonergic activities or functions, underscoring their therapeutic potential (Ikarashi, Sekiguchi, & Mizoguchi, 2018).

Safety and Hazards

“(1H-Indol-2-ylmethyl)methylamine” is classified as an Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 hazard. It is also noted to affect the respiratory system .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include (1h-indol-2-ylmethyl)methylamine, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets, contributing to its potential therapeutic effects.

Mode of Action

Indole derivatives are known to interact with their targets in a way that triggers a variety of biological responses . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

(1H-Indol-2-ylmethyl)methylamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in reactions involving the transfer of methyl groups, which are essential for numerous metabolic processes . The compound interacts with enzymes such as methyltransferases, which facilitate the transfer of methyl groups to specific substrates, thereby influencing gene expression and protein function . Additionally, this compound can bind to proteins and alter their conformation, affecting their activity and interactions with other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function . The compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in the transcriptional landscape of the cell, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity . These findings highlight the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound participates in methylation reactions, which are critical for the regulation of gene expression and protein function . It can also influence metabolic flux by altering the activity of key enzymes in metabolic pathways . These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for the compound’s bioavailability and its ability to exert its biochemical effects . Additionally, this compound can accumulate in certain tissues, influencing its overall distribution and activity within the organism .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

1-(1H-indol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11-12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIZNKNSMGEKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301289
Record name N-Methyl-1H-indole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90888-62-3
Record name N-Methyl-1H-indole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90888-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1H-indole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of LiAlH4 in THF (1.0 M, 250 mL, 250 mmole) was slowly added via syringe to a solution of N-methyl-1H-indol-2-carboxamide (21.50 g, 12.34 mmole) in anhydrous THF (100 mL). Gas was evolved during the addition of the first 50 mL of LiAlH4 solution. When the addition was complete, the resulting light yellow solution was heated at gentle reflux. After 23 hr, the reaction was cooled in ice and quenched by the sequential dropwise addition of H2O (9.5 mL), 1.0 N NaOH (20 mL), and H2O (28.5 mL). The mixture was stirred for 15 min, then was filtered through celite®, and the filter pad was washed thoroughly with THF. The filtrate was concentrated and the residue was flash chromatographed on silica gel (10% MeOH/CHCl3 containing 0.5% conc. NH4OH). The title compound (10.10 g, 51%) was obtained as a light yellow oil: MS (ES) m/e 161 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
51%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.